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Cyanine5.5 tetrazine

Cat. No.: B1192613
M. Wt: 767.0 g/mol
InChI Key: WNOURMMJXOBPLR-UHFFFAOYSA-O
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Description

Evolution of Bioorthogonal Ligation in Chemical Biology

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes. frontiersin.orgwikipedia.org The concept, introduced in the early 2000s, has revolutionized the study of biomolecules such as glycans, proteins, and lipids in their natural environment. frontiersin.orgwikipedia.org This field provides a powerful toolkit for chemical biologists to tag and visualize molecules in real-time, offering insights into complex biological systems. mdpi.com

The evolution of bioorthogonal ligation has been marked by the development of several key reactions. One of the earliest and most significant was the Staudinger ligation, which involves the reaction of an azide (B81097) with a triarylphosphine. wikipedia.org This was followed by the development of strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as copper-free click chemistry. wikipedia.orgnih.gov SPAAC offered faster reaction kinetics and eliminated the need for a toxic copper catalyst, making it more suitable for live-cell imaging. wikipedia.orgnih.gov

More recently, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), has emerged as a cornerstone of bioorthogonal chemistry. aatbio.comthieme-connect.de This reaction is prized for its exceptionally fast reaction rates, which can be up to 100,000 M⁻¹s⁻¹, making it one of the fastest click reactions available. aatbio.com The speed and specificity of the tetrazine ligation have made it a highly valuable tool for a wide array of bioconjugation applications. aatbio.comoregonstate.edu

Strategic Advantages of Near-Infrared Fluorophores in Biological Systems

Near-infrared (NIR) fluorophores, which typically emit light in the 650 to 900 nm (NIR-I) and 1000 to 1700 nm (NIR-II) spectral windows, offer significant advantages for biological imaging over traditional fluorophores that operate in the visible light spectrum. nih.govmdpi.comresearchgate.net One of the primary benefits is the increased penetration depth of NIR light through biological tissues. researchgate.netnih.gov This is because biological components like hemoglobin and water absorb less light in the NIR region, allowing for deeper imaging into the body. researchgate.net

Furthermore, biological tissues exhibit minimal autofluorescence in the NIR window. nih.govnih.gov This leads to a higher signal-to-background ratio, resulting in clearer and more sensitive images. thno.org The reduced light scattering at longer wavelengths also contributes to improved image resolution. mdpi.comthno.org These properties make NIR fluorophores particularly well-suited for in vivo imaging applications, such as cancer diagnosis and monitoring therapeutic responses. nih.gov

Cyanine (B1664457) dyes, a class of NIR fluorophores, are known for their high molar absorptivity, strong fluorescence, and good photostability. nih.gov Cyanine5.5 (Cy5.5), for instance, is a bright and photostable NIR dye that is well-suited for both in vitro and in vivo imaging. axispharm.com

Rationale for Cyanine5.5 Tetrazine Development in Advanced Research

The development of this compound represents a strategic convergence of the powerful properties of both the cyanine dye and the tetrazine moiety. aatbio.com This compound combines the bright, near-infrared fluorescence of Cy5.5 with the rapid and specific reactivity of tetrazine in bioorthogonal ligations. medchemexpress.comlumiprobe.com

This compound is designed to be a "click chemistry" reagent. medchemexpress.com It readily reacts with molecules containing a trans-cyclooctene (TCO) group through the IEDDA reaction. aatbio.commedchemexpress.com This fast and highly selective reaction allows for the precise labeling of TCO-modified biomolecules, such as peptides, proteins, and oligonucleotides, with the Cy5.5 fluorophore. aatbio.comaatbio.com

A key feature of some tetrazine-based probes is the "turn-on" fluorescence mechanism. nih.gov When the fluorophore is attached to the tetrazine, its fluorescence can be quenched. nih.gov Upon reaction with a dienophile, the tetrazine structure is altered, leading to a significant increase in fluorescence. nih.gov This property is highly advantageous for imaging applications as it minimizes background signal from unreacted probes. researchgate.net The combination of NIR fluorescence and bioorthogonal reactivity makes this compound a powerful tool for advanced research, enabling sensitive and specific imaging of biological processes in vivo with low background interference. medchemexpress.commedkoo.com

Scope and Significance of Current Research on this compound Conjugates

Current research on this compound conjugates is focused on leveraging its unique properties for a variety of applications in biomedical imaging and diagnostics. The ability to attach this bright NIR fluorophore to specific biomolecules via the highly efficient tetrazine ligation has opened up new avenues for real-time molecular imaging.

Researchers are actively using this compound to label antibodies, antibody fragments, and other targeting ligands to visualize cancer cells and tumors with high precision. nih.gov These conjugates allow for non-invasive monitoring of disease progression and the effectiveness of therapies. The fast kinetics of the tetrazine-TCO ligation are particularly beneficial for in vivo applications, where rapid labeling is crucial. aatbio.com

Furthermore, the development of fluorogenic tetrazine probes, where the fluorescence is activated upon reaction, is a significant area of investigation. nih.gov This "off-on" switching mechanism enhances the signal-to-noise ratio, enabling the detection of low-abundance targets. researchgate.net The ongoing development of new and improved tetrazine and dienophile pairs continues to expand the capabilities of this powerful bioorthogonal tool, promising further advancements in our ability to study and understand complex biological systems. oregonstate.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H52N7O+ B1192613 Cyanine5.5 tetrazine

Properties

Molecular Formula

C50H52N7O+

Molecular Weight

767.0 g/mol

IUPAC Name

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide

InChI

InChI=1S/C50H51N7O/c1-34-52-54-48(55-53-34)38-26-24-35(25-27-38)33-51-45(58)23-11-8-16-32-57-42-31-29-37-18-13-15-20-40(37)47(42)50(4,5)44(57)22-10-7-9-21-43-49(2,3)46-39-19-14-12-17-36(39)28-30-41(46)56(43)6/h7,9-10,12-15,17-22,24-31H,8,11,16,23,32-33H2,1-6H3/p+1

InChI Key

WNOURMMJXOBPLR-UHFFFAOYSA-O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine5.5 tetrazine

Origin of Product

United States

Synthetic Methodologies and Chemical Design Principles of Cyanine5.5 Tetrazine Conjugates

Advanced Synthetic Routes to Cyanine5.5 Core Structures

The synthesis of the Cy5.5 core, a heptamethine cyanine (B1664457) dye, is a critical first step. Traditional methods often involve the condensation of two heterocyclic precursors with a polymethine chain source. acs.org However, these methods can be limited by harsh reaction conditions, such as high temperatures for N-alkylation, which can degrade sensitive functional groups. acs.org

To overcome these challenges, modular approaches have been developed. These strategies involve synthesizing the core structure first and introducing delicate functional groups in the final steps of the synthesis. acs.orgnih.gov This approach not only protects the functional groups but also facilitates purification, which can be challenging due to the polar and positively charged nature of cyanine dyes. acs.org

The functionalization of cyanine dye precursors is key to creating versatile molecules for bioconjugation. This involves incorporating reactive groups that can later be used to attach the dye to biomolecules or other moieties of interest. Common functional groups include carboxylic acids, amino groups, and azides. acs.orgnih.gov

A modular synthetic strategy often begins with commercially available indolenine derivatives. acs.org These precursors can be functionalized with groups like carboxylic acids, which can then be activated, for example, as N-hydroxysuccinimidyl (NHS) esters for reaction with amines. acs.orgnih.gov Another strategy involves introducing an azide (B81097) group for use in "click chemistry" reactions. acs.org The placement of these functional groups on the precursor molecules is crucial and can influence the properties of the final dye conjugate. For instance, incorporating sulfonate groups enhances the water solubility of the dye. wikipedia.org

A notable development is the synthesis of heterobifunctional cyanine dyes, which possess two different reactive groups. acs.orgnih.gov This allows for the sequential and selective conjugation to different molecules, expanding their application in creating complex bioconjugates. acs.org

Achieving regioselectivity in the synthesis of cyanine dye derivatives is essential for producing well-defined structures with predictable properties. One approach to creating asymmetrical cyanine dyes involves a stepwise condensation strategy. acs.org This method allows for the controlled reaction of two different nucleophilic aza-heterocycles with a polyene-chain precursor. acs.org

For example, starting with two different benzene-substituted indolenine precursors, one bearing a carboxyl group and the other an amino group, allows for the synthesis of asymmetric dyes with distinct functionalities at either end of the molecule. nih.gov Another method for regioselective functionalization involves the direct modification of the cyanine core. For instance, the meso-position of the polymethine bridge can be functionalized through methods like Suzuki-Miyaura coupling. mdpi.com More recent methods have focused on incorporating the desired substituent into the linker before the final dye formation, offering a more efficient and versatile route to meso-substituted cyanines. mdpi.com

Furthermore, regioselective bromination of a related porphyrin-cyanine conjugate at a specific position, followed by a Suzuki reaction, has been demonstrated to yield specific meso-substituted analogs. nih.gov Such precise control over the substitution pattern is critical for fine-tuning the photophysical and biological properties of the final conjugate.

Functionalization Strategies for Cyanine Dye Precursors

Design and Synthesis of Tetrazine Moieties

Tetrazines are key components in bioorthogonal chemistry, known for their rapid and specific reactions with strained alkenes and alkynes in what is known as an inverse-electron-demand Diels-Alder (iEDDA) reaction. mdpi.comacs.org The design and synthesis of tetrazine moieties are therefore central to the development of effective bioorthogonal probes.

Traditional synthesis of tetrazines often involves the Pinner reaction or "Pinner-like" reactions, which utilize the condensation of nitriles and hydrazine. mdpi.com However, these methods can be challenging for creating unsymmetrical 3,6-disubstituted tetrazines. mdpi.com To address this, metal-catalyzed C-C bond formation reactions, such as Suzuki cross-coupling, have been employed to introduce a variety of substituents onto the tetrazine core. mdpi.com Solid-phase synthesis has also emerged as a powerful technique, streamlining the production of tetrazines and simplifying purification. acs.org

The reactivity of the tetrazine core in iEDDA reactions is highly dependent on the nature of its substituents. rsc.orgacs.org Electron-withdrawing groups are known to lower the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO), which accelerates the reaction with the highest occupied molecular orbital (HOMO) of the dienophile. rsc.orgacs.orgresearchgate.net Common electron-withdrawing substituents include pyridyl and ester groups. rsc.orgacs.org

However, a simple correlation between electron-withdrawing strength and reactivity does not always hold true. acs.orgescholarship.org Computational studies have revealed that the distortion of the tetrazine ring, influenced by intramolecular interactions, can also play a significant role in accelerating the cycloaddition step. acs.orgescholarship.org For instance, some sulfoxide (B87167) and sulfone-substituted tetrazines exhibit unexpectedly high reactivity that cannot be explained by FMO theory alone. rsc.org This enhanced reactivity is attributed to stabilizing secondary orbital interactions and a lower distortion energy in the transition state. rsc.org This discovery opens up new avenues for designing highly reactive tetrazines that are not overly susceptible to degradation by nucleophiles. rsc.org

Substituent TypeGeneral Effect on ReactivityStability Considerations
Electron-withdrawing (e.g., pyridyl, ester)Increases reactivity by lowering LUMO energy. rsc.orgacs.orgresearchgate.netCan increase susceptibility to nucleophilic attack and degradation. researchgate.net
Electron-donatingDecreases reactivity by raising LUMO energy. acs.orgGenerally more stable.
Sterically bulkyCan decrease reactivity due to steric hindrance. escholarship.org-
Sulfoxide/SulfoneCan significantly increase reactivity through favorable distortion energies and secondary orbital interactions. rsc.orgMay offer a better balance of reactivity and stability. rsc.org

The demand for tetrazines with improved properties for in vivo applications has driven the development of novel scaffolds. researchgate.netrsc.org A key challenge is to balance high reactivity with stability in biological media. acs.org Highly reactive tetrazines, such as those with 2-pyridyl substituents, often suffer from limited stability. acs.org

Recent research has focused on creating tetrazine derivatives that defy the traditional reactivity-stability trade-off. acs.orgescholarship.org For example, vinyl ether-substituted tetrazines have been shown to exhibit high reactivity despite the substituent not being strongly electron-withdrawing. acs.org This is attributed to favorable distortion effects within the tetrazine ring. acs.org

Furthermore, derivatization of existing tetrazine scaffolds is a common strategy to access a wider range of functional probes. researchgate.netrsc.org This includes modifying the substituents on the tetrazine ring to tune reactivity, solubility, and other properties for specific applications. researchgate.net The development of new synthetic routes, such as Lewis acid-promoted one-pot methods and solid-phase synthesis, has expanded the toolbox for creating diverse and functional tetrazine scaffolds. acs.orgnih.gov

Influence of Substituents on Tetrazine Reactivity

Conjugation Chemistry of Cyanine5.5 and Tetrazine

The final step in creating Cyanine5.5 tetrazine is the conjugation of the two components. This is typically achieved by reacting a functionalized Cy5.5 dye with a functionalized tetrazine. The most common approach involves forming a stable amide bond. For this, a Cy5.5 derivative bearing a carboxylic acid is activated (e.g., as an NHS ester) and then reacted with a tetrazine derivative containing a primary amine. acs.org

The resulting this compound conjugate combines the far-red fluorescence of Cy5.5, which is advantageous for in vivo imaging due to low background autofluorescence, with the bioorthogonal reactivity of the tetrazine. medkoo.comlumiprobe.com This allows for the specific and rapid labeling of molecules that have been pre-tagged with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). medkoo.cominterchim.fr This iEDDA reaction is exceptionally fast and forms a stable covalent bond without the need for a catalyst, making it ideal for applications in living systems. interchim.fr

The properties of the final conjugate can be further modulated. For example, the incorporation of sulfo groups into the Cy5.5 structure results in a water-soluble and hydrophilic probe, which is beneficial for labeling biomolecules in aqueous environments and minimizing non-specific binding. lumiprobe.com

Linker Design Strategies for Optimized Bioconjugation

One of the most common strategies is the incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains. researchgate.net PEGylation increases the aqueous solubility of the often-hydrophobic cyanine dye-tetrazine construct, which is crucial for applications in biological media. researchgate.netlumiprobe.com Furthermore, PEG linkers can reduce non-specific binding to proteins and cells and protect the conjugate from degradation. researchgate.net An example of this is the use of a Tetrazine-(PEG)5-NHS-ester, where a PEG linker is used to couple the tetrazine to a reactive N-hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing biomolecules. ucl.ac.uk

In addition to PEG, simple alkyl chains are also utilized as linkers. medkoo.com The choice of linker can also serve to introduce a secondary reactive group, creating a heterobifunctional molecule. This modular approach allows for the sequential and highly selective conjugation to different molecular partners. researchgate.net For instance, a Cy5.5 dye can be synthesized with two different reactive groups, allowing it to act as a fluorescent bridge between two distinct biomolecules. researchgate.net The strategic placement of sulfonate groups on the cyanine dye core itself, creating sulfo-Cyanine5.5 tetrazine, is another effective method to enhance water solubility and minimize non-specific interactions. lumiprobe.com

Linker/Modification StrategyPrimary FunctionExampleReference
Polyethylene Glycol (PEG)Increase aqueous solubility, reduce non-specific binding, improve pharmacokinetics.Tetrazine-PEG5-NHS-ester researchgate.netucl.ac.uk
Alkyl ChainProvides a simple, stable spacer between the dye and reactive group.Hexanoic acid linker medkoo.com
Sulfonation of Dye CoreGreatly enhances hydrophilicity and reduces non-specific binding.sulfo-Cyanine5.5 tetrazine lumiprobe.com
Heterobifunctional DesignAllows for sequential conjugation to two different molecules.Cyanine dye with both maleimide (B117702) and NHS ester groups researchgate.net

Optimization of Reaction Conditions for High Yield and Purity of Conjugates

The efficiency of the IEDDA reaction involving Cy5.5 tetrazine is dependent on several key parameters, the optimization of which is essential to achieve high yields and purity of the final bioconjugate.

Solvent: The IEDDA reaction is known to be accelerated in protic solvents, with water being a particularly effective medium. rsc.org This makes the reaction ideal for bioconjugation in aqueous buffers. While the Cy5.5 tetrazine molecule itself may be soluble in organic solvents like DMSO or DMF, the conjugation to biomolecules is typically performed in aqueous solutions like phosphate-buffered saline (PBS). lumiprobe.comlumiprobe.com

pH: The reaction proceeds efficiently at or near physiological pH. rsc.org However, conjugations involving specific functional groups, such as the reaction of an NHS ester with a primary amine on a protein, are often performed at a slightly alkaline pH of 8.0-8.5 to ensure the amine is deprotonated and sufficiently nucleophilic. ucl.ac.uknih.gov

Temperature and Time: The IEDDA reaction is exceptionally fast, with second-order rate constants approaching 10^6 M⁻¹s⁻¹. acs.org This allows many labeling reactions to occur rapidly at room temperature or 37°C. rsc.org In practice, conjugation protocols may specify longer incubation times, from a few hours to overnight, to ensure the reaction goes to completion, especially when dealing with low concentrations of reactants or large biomolecules like antibodies. ucl.ac.uknih.gov

Stoichiometry: The ratio of reactants is a critical factor. To drive the reaction to completion and maximize the labeling of a precious biomolecule, an excess of the Cy5.5 tetrazine probe is often used. ucl.ac.uknih.gov

The iEDDA reaction has been shown to be more efficient than other click chemistry reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating large molecules, resulting in shorter reaction times and improved efficiency. nih.gov

ParameterTypical ConditionRationale / ImpactReference
SolventAqueous buffers (e.g., PBS, HEPES)Protic solvents accelerate the IEDDA reaction; mimics physiological environment. rsc.org
pH7.4 - 8.5Reaction is fast at neutral pH; slightly alkaline conditions may be required for specific preceding reactions (e.g., NHS ester coupling). rsc.orgucl.ac.uk
TemperatureRoom Temperature to 37°CThe reaction's high intrinsic rate constant obviates the need for heating. rsc.org
Reactant RatioExcess of one reagent (e.g., 10-20 eq. of tetrazine probe)Drives the reaction to completion, maximizing yield of the desired conjugate. ucl.ac.uknih.gov
Reaction TimeMinutes to overnightDepends on reactant concentrations and molecular complexity; longer times ensure high labeling efficiency. ucl.ac.uknih.gov

Structure-Activity Relationship Studies in Conjugate Design

The interplay between the chemical structure of a Cy5.5 tetrazine conjugate and its functional properties is a central theme in its design. By systematically altering the molecular architecture, researchers can fine-tune both the bioorthogonal reactivity and the fluorogenic response of the probe.

Modulation of Bioorthogonal Reactivity through Conjugate Architecture

The reactivity of a tetrazine in an IEDDA reaction is governed by frontier molecular orbital (FMO) theory, where a smaller energy gap between the tetrazine's lowest unoccupied molecular orbital (LUMO) and the dienophile's highest occupied molecular orbital (HOMO) leads to a faster reaction. rsc.org The architecture of the Cy5.5 tetrazine conjugate can be modified to modulate this reactivity.

A primary strategy is to alter the electronic properties of the tetrazine ring. Attaching electron-withdrawing groups (EWGs), such as pyridyl or phenyl rings, to the tetrazine core lowers its LUMO energy, thereby accelerating the reaction rate. rsc.orgresearchgate.net However, a critical trade-off exists: highly reactive tetrazines with strong EWGs often exhibit lower stability in aqueous media. acs.orgnih.gov Therefore, the design of the conjugate architecture involves balancing the need for rapid kinetics with the requirement for sufficient stability for the intended application. acs.org

Systematic studies have shown that modifying the substituents on the tetrazine ring directly impacts reaction kinetics and stability. For example, research on various 3-substituted vinyltetrazines demonstrated that changes in the substituent altered labeling efficiency and bioorthogonal reaction rates. researchgate.net Steric effects also play a role; bulky groups near the tetrazine core can hinder the approach of the dienophile, slowing the reaction. rsc.org

Structural ModificationEffect on TetrazineImpact on IEDDA ReactivityReference
Addition of Electron-Withdrawing Groups (EWGs)Lowers LUMO energyIncreases reaction rate rsc.orgnih.gov
Addition of Electron-Donating Groups (EDGs)Raises LUMO energyDecreases reaction rate rsc.org
Increased Steric HindranceBlocks access to the dieneDecreases reaction rate rsc.org
High Electron DeficiencyLowers LUMO energy but can increase susceptibility to hydrolysisIncreases reaction rate but may decrease stability acs.orgnih.gov

Rational Design for Tunable Fluorogenic Properties

A key feature of many tetrazine-fluorophore conjugates is their "turn-on" or fluorogenic response. In its unconjugated state, the tetrazine moiety can efficiently quench the fluorescence of the adjacent Cy5.5 dye. harvard.edu Upon successful IEDDA reaction with a target dienophile, the tetrazine is consumed, its electronic structure is fundamentally altered, and the quenching effect is eliminated, leading to a significant increase in fluorescence intensity. harvard.eduresearchgate.net

The mechanism of quenching is often attributed to a through-bond energy transfer (TBET) or a photoinduced electron transfer (PET) process, where the electron-poor tetrazine acts as an acceptor. harvard.eduresearchgate.net The efficiency of this quenching, and thus the "turn-on" ratio (fluorescence after reaction / fluorescence before reaction), is highly dependent on the conjugate's architecture. The specific linker used to connect the dye and the tetrazine is crucial. researchgate.net For example, rigid, conjugated linkers such as vinylene or phenylene bridges, often installed via Heck or Suzuki cross-coupling reactions, can facilitate efficient electronic communication between the two components, leading to strong quenching and high turn-on ratios. researchgate.netresearchgate.net

Research has shown that the degree of quenching is wavelength-dependent. For dyes emitting in the green to red range, turn-on ratios of 15- to 20-fold have been reported. harvard.edu The rational design of these probes involves selecting a fluorophore-tetrazine pairing and a linker that maximizes the quenching in the "off" state and provides a high quantum yield in the "on" state to achieve the best possible signal-to-background ratio for imaging applications. researchgate.net

Photophysical Properties of a Tetrazine-Linked NIR Fluorophore (VT680, a Cy5.5 analogue) Before and After Reaction
StateAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Fold-IncreaseReference
Before Reaction (Quenched)6696870.161.0x harvard.edu
After Reaction (Fluorescent)~669~6870.16
Note: For some fluorophores like the Cy5.5 analogue VT680, the turn-on effect is minimal, while for others like tetrazine-BODIPY TMR-X, the effect is dramatic (20.6-fold increase). harvard.edu This highlights the importance of specific dye-quencher pairing in rational design.

Mechanistic Investigations of Cyanine5.5 Tetrazine Bioorthogonal Reactivity

Kinetic and Thermodynamic Profiling of Inverse Electron Demand Diels-Alder Reactions

The kinetics of the IEDDA reaction between tetrazines and strained dienophiles are remarkably fast, making them suitable for applications in complex biological environments where rapid labeling is crucial aatbio.cominterchim.frnih.govthno.org.

The reaction rate constants for tetrazine ligations with strained dienophiles are among the fastest reported for bioorthogonal reactions aatbio.cominterchim.frnih.govthno.org. Trans-cyclooctenes (TCOs) and norbornenes are common strained dienophiles used with tetrazines lumiprobe.cominterchim.frrsc.org. Studies have shown that the reaction rates can vary depending on the specific structures of both the tetrazine and the dienophile, as well as the reaction conditions.

For instance, the reaction between tetrazines and TCOs can proceed with second-order rate constants up to 30,000 M⁻¹s⁻¹ interchim.fr. Even faster kinetics have been observed with conformationally strained TCOs (sTCO), with reported rate constants up to 3.3 x 10⁶ M⁻¹s⁻¹ in water at room temperature nih.govthno.org. Norbornene derivatives also exhibit fast reaction kinetics with tetrazines, although typically slower than highly strained TCOs escholarship.orgrsc.org.

Research has investigated the reaction rates of specific tetrazine and dienophile pairs. For example, a study determined the rate constants for the reaction between a bicyclo[6.1.0]nonyne (BCN) amino acid and certain tetrazines rsc.org.

DienophileTetrazine PartnerMediumTemperature (°C)Rate Constant (M⁻¹s⁻¹)Reference
BCN amino acidTetrazine 13Pseudo-first-orderNot specified437 ± 13 rsc.org
BCN amino acidTetrazine 14UV/vis spectroscopyNot specified1.45 ± 0.05 rsc.org
sTCO anti-diastereomerTetrazine 1155:45 MeOH:water253.3 x 10⁴ ± 0.1 x 10³ nih.govthno.org
sTCO syn-diastereomerTetrazine 1155:45 MeOH:water253.7 x 10⁴ ± 0.1 x 10³ nih.govthno.org
sTCO anti-diastereomerDiphenyl-s-tetrazine 14Water252.86 x 10⁵ nih.govthno.org
sTCO anti-diastereomerDi-2-pyridyl-s-tetrazine 16Water253.3 x 10⁶ nih.govthno.org

These high reaction rates are crucial for efficient labeling, especially when working with low concentrations of reactants in biological settings researchgate.net.

The efficiency of the IEDDA reaction involving Cyanine5.5 tetrazine in complex biological media is influenced by several factors, including the concentration of reactants, temperature, pH, and the presence of endogenous molecules. The reaction is known to proceed efficiently under mild conditions, such as room temperature and neutral pH in aqueous media, which is essential for maintaining the viability of biological systems aatbio.com.

The concentration of the tetrazine and dienophile significantly impacts the reaction rate, as described by second-order kinetics. Higher concentrations generally lead to faster reactions. However, in biological applications, concentrations are often limited by factors such as toxicity and delivery efficiency.

The presence of endogenous biomolecules, such as proteins, thiols, amines, and alcohols, could potentially interfere with the bioorthogonal reaction mpg.de. However, the IEDDA reaction between tetrazines and strained alkenes is known for its high chemoselectivity, minimizing unwanted side reactions with these native functional groups rsc.orgmpg.de. The hydrophilicity of modified this compound, often achieved through the incorporation of sulfo groups, can help minimize non-specific binding to biomolecules, further enhancing reaction specificity in complex environments lumiprobe.com.

Studies have also investigated the stability of tetrazines and dienophiles in serum, which is important for in vivo applications rsc.orgrsc.org. The stability of the resulting conjugate is also critical for long-term imaging or tracking nih.govrsc.org.

Determination of Reaction Rate Constants with Strained Dienophiles

Specificity and Orthogonality in Biological Environments

A key advantage of the tetrazine ligation is its bioorthogonality, meaning it reacts selectively with its intended reaction partner without interfering with the vast array of functional groups present in biological systems smolecule.cominterchim.frrsc.orgrsc.orgmpg.de.

The IEDDA reaction between tetrazines and strained dienophiles exhibits high chemoselectivity, which is paramount for bioorthogonal labeling in complex biological matrices. Tetrazines are designed to react specifically with strained alkenes or alkynes, and their reactivity profile is distinct from that of functional groups commonly found in proteins, nucleic acids, carbohydrates, and lipids rsc.orgmpg.de.

While tetrazines are generally considered highly selective, recent studies have begun to investigate potential off-target reactions with endogenous biomolecules, particularly with the proteome acs.org. Understanding these potential interactions is crucial for optimizing labeling strategies and minimizing background signal acs.org. However, the rapid kinetics of the tetrazine-dienophile reaction often allow it to outcompete potential side reactions with less reactive endogenous species mpg.de.

Non-specific interactions of the fluorescent probe with biological components can lead to high background signal, reducing the sensitivity and specificity of imaging or detection. For this compound, strategies to mitigate non-specific binding often involve modifying the probe to increase its hydrophilicity lumiprobe.com. The incorporation of sulfo groups, as seen in sulfo-Cyanine5.5 tetrazine, is a common approach to improve water solubility and reduce non-specific interactions with lipophilic cellular components lumiprobe.com.

Furthermore, the fluorogenic nature of some tetrazine-dye conjugates can help reduce background. In some cases, the fluorescence of the dye is quenched when conjugated to the tetrazine moiety and is significantly enhanced upon reaction with the dienophile researchgate.netharvard.edubiorxiv.org. This "turn-on" effect means that only the successfully labeled molecules become fluorescent, minimizing the signal from unbound or non-specifically bound probe harvard.edubiorxiv.org.

Careful design of the probe, including the linker between the fluorophore and the tetrazine, and optimization of reaction conditions (e.g., concentration, incubation time, washing steps) are also critical for minimizing non-specific interactions and background signal in biological applications.

Advanced Applications in Bioimaging and Biosensing Research

Fluorescent Imaging Modalities Utilizing Cyanine5.5 Tetrazine Conjugates

The unique properties of this compound conjugates make them suitable for a range of advanced fluorescent imaging modalities, enabling researchers to visualize biological structures and processes with high specificity and resolution.

Super-Resolution Microscopy Applications (e.g., STED, STORM, MINFLUX)

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, providing nanoscale resolution of biological structures researching.cnnih.gov. This compound conjugates are valuable in these applications, often through bioorthogonal labeling strategies.

In STED (Stimulated Emission Depletion) microscopy, fluorophores are excited by a laser and then immediately depleted back to the ground state by a second, red-shifted laser in a donut shape, leaving only a small spot of fluorescence at the center of the donut nih.govabberior.rocks. The far-red emission of Cyanine5.5 is suitable for STED, and its conjugation via a tetrazine handle allows for specific labeling of target molecules researchgate.net.

STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), often grouped under Single Molecule Localization Microscopy (SMLM), rely on the stochastic activation and precise localization of individual fluorophores to reconstruct a high-resolution image researching.cnnih.govabberior.rocks. Cyanine (B1664457) dyes like Cy5 are commonly used in STORM due to their photoswitching properties, and this compound can be employed to site-specifically label proteins or other targets for SMLM imaging nih.govresearchgate.netresearchgate.netbiorxiv.orgbiotium.com. Efficient and specific labeling with tetrazine-dyes permits super-resolution microscopy with a high signal-to-noise ratio, even at the single-molecule level researchgate.net.

MINFLUX (Minimal Emission Flux) microscopy is a more recent super-resolution technique that combines principles of STED and SMLM to achieve even higher spatial and temporal resolution, potentially reaching sub-nanometer precision researching.cnabberior.rocksuni-hamburg.de. While specific applications of this compound in MINFLUX are still emerging, the ability of tetrazine click chemistry to provide highly localized and specific labeling is advantageous for this technique, which requires precise control over fluorophore position and blinking behavior researching.cnuni-hamburg.de.

Research findings indicate that bioorthogonal labeling with tetrazine-dyes, including those in the red and far-red range, is compatible with super-resolution microscopy techniques like STED and SMLM, enabling high signal-to-noise ratio imaging of biological structures researchgate.netresearchgate.net. Genetic code expansion in combination with bioorthogonal click chemistry using dyes like Cy5-tetrazine has been reported for site-specific labeling of receptors for super-resolution imaging researchgate.net.

Light Sheet Microscopy in Preclinical Models

Light sheet microscopy provides fast, gentle, and high-resolution optical sectioning of thicker samples, making it well-suited for imaging live cells, organoids, and preclinical models bruker.com. The reduced phototoxicity compared to point-scanning methods is particularly beneficial for long-term imaging of live specimens. While direct mentions of this compound specifically in light sheet microscopy within the search results are limited, the general advantages of Cyanine5.5 for deep tissue imaging and the specificity of tetrazine-based labeling are relevant. Cyanine5.5's near-infrared emission is advantageous for imaging in thicker samples due to lower scattering and absorption axispharm.com. The ability to site-specifically label targets within complex 3D structures using bioorthogonal chemistry could enhance the application of light sheet microscopy in preclinical research by providing precise localization of labeled molecules within tissues and organoids bruker.com.

Confocal and Multiphoton Microscopy for Deep Tissue Imaging Research

Confocal and multiphoton microscopy are essential tools for obtaining high-resolution images of biological samples, with multiphoton microscopy being particularly adept at deep tissue imaging due to reduced scattering of the longer excitation wavelengths used researchgate.netnih.govutexas.edu. This compound conjugates are relevant in both modalities.

Confocal microscopy uses a pinhole to reject out-of-focus light, providing optical sections with improved contrast and resolution compared to widefield microscopy cardiff.ac.uk. Cyanine5.5's emission properties are suitable for confocal imaging, and tetrazine conjugation allows for specific labeling of targets within cells and tissues for detailed visualization cardiff.ac.uktocris.com.

Multiphoton microscopy, typically using two-photon excitation in the near-infrared range, allows for deeper penetration into scattering tissues with less phototoxicity outside the focal plane researchgate.netnih.govutexas.edu. Cyanine5.5's absorption and emission wavelengths are in a range compatible with multiphoton excitation, although optimal deep tissue imaging with multiphoton microscopy often utilizes even longer excitation wavelengths (e.g., 1300 nm and 1700 nm) nih.govutexas.edu. Nevertheless, Cyanine5.5 derivatives have been explored for deep tissue imaging applications, including their encapsulation in liposomes for enhanced delivery and release in tumors for in vivo fluorescence imaging rsc.org. The bioorthogonal labeling capability of this compound can be used to target specific cells or molecules within thicker samples for multiphoton imaging, providing molecular specificity in addition to depth penetration researchgate.net.

Development of Targeted Probes for Molecular Imaging Research

This compound is a key component in the development of targeted fluorescent probes for molecular imaging. The tetrazine group allows for facile and specific conjugation to various targeting vectors, enabling the delivery of the Cyanine5.5 fluorophore to specific cells, tissues, or biomolecules.

Antibody and Antibody Fragment Conjugation Strategies

Antibodies and antibody fragments are widely used as targeting agents due to their high specificity and affinity for antigens expressed on the surface of cells, such as cancer cells dtic.milnih.gov. Conjugating fluorescent dyes like Cyanine5.5 to antibodies or their fragments allows for targeted fluorescence imaging. Site-specific conjugation is crucial to preserve the targeting ability of the antibody.

Tetrazine-based click chemistry provides a robust method for site-specific conjugation of Cyanine5.5 to antibodies or antibody fragments that have been modified with a suitable dienophile, such as TCO nih.govnih.govsnmjournals.orgsnmjournals.orgucl.ac.ukmit.edu. This approach allows for controlled labeling with a defined dye-to-antibody ratio, minimizing disruption of antigen binding compared to traditional random labeling methods dtic.milnih.govnih.govmit.edu.

Research has demonstrated the successful site-specific conjugation of sulfo-Cyanine5 (a related dye with similar spectral properties to Cyanine5.5) to engineered cysteine residues on antibody fragments (e.g., cys-diabodies) using a maleimide-functionalized linker containing a tetrazine-reactive group or by reacting a tetrazine-modified dye directly with a TCO-modified antibody fragment nih.govnih.govsnmjournals.orgsnmjournals.orgucl.ac.uk. These conjugates have been successfully evaluated for targeted imaging in preclinical models, demonstrating specific uptake in antigen-positive tissues dtic.milnih.govnih.gov.

Table 1: Examples of Cyanine Dye Conjugation to Antibody Fragments for Targeted Imaging

Antibody FragmentDye (or related)Conjugation StrategyApplicationReference
cys-diabody A2sulfo-Cyanine5Site-specific via DML and click chemistry (Tetrazine-TCO)ImmunoPET and Optical Imaging (Prostate Cancer) nih.govsnmjournals.orgsnmjournals.org
cys-minibody A11Cy5.5Site-specific conjugationPET and Optical Imaging (Prostate Cancer) dtic.mil
scFvTetrazine-Cy5Site-specific via styrene (B11656) and IEDDA cycloadditionFluorescence-based assays mit.edu
IgG FabTetrazine-modifiedConjugation with TCO-Cy5Bioconjugate formation ucl.ac.uk

Peptide and Small Molecule Conjugation for Receptor-Specific Labeling

Peptides and small molecules can also serve as targeting ligands for molecular imaging probes, offering advantages such as smaller size, better tissue penetration, and faster clearance compared to full antibodies researchgate.net. This compound can be conjugated to peptides and small molecules that bind specifically to receptors or other targets of interest.

Tetrazine click chemistry provides a rapid and efficient method for conjugating Cyanine5.5 to peptides or small molecules that have been functionalized with a dienophile like TCO or norbornene aatbio.comucl.ac.ukresearchgate.net. This allows for the creation of targeted probes that can bind to specific receptors on cell surfaces or within tissues.

Studies have reported the conjugation of Cyanine5.5-tetrazine to TCO-modified peptides for targeted imaging of cells overexpressing the corresponding peptide receptor researchgate.net. This approach has shown improved tumor targeting and retention time in preclinical models compared to traditional labeling methods researchgate.net. Similarly, small molecules targeting specific enzymes or receptors can be labeled with this compound via bioorthogonal click chemistry for targeted fluorescence imaging researchgate.net. Genetic code expansion, which allows for the incorporation of unnatural amino acids with dienophiles into proteins, followed by labeling with tetrazine-dyes like Cy5-tetrazine, is another strategy for achieving receptor-specific labeling for super-resolution imaging researchgate.net.

Table 2: Examples of Cyanine Dye Conjugation to Peptides and Small Molecules for Targeted Labeling

Targeting MoietyDye (or related)Conjugation StrategyTargetApplicationReference
GEBP11 peptideCy5.5-TzClick chemistry (TCO-Tetrazine)GEBP11 peptide receptor (Gastric Cancer Cells)Targeted NIR Fluorescence Imaging researchgate.net
Unnatural amino acid (TCO-modified)Cy5-tetrazineBioorthogonal click chemistry (TCO-Tetrazine)NMDA receptor (NR1 domain)Super-Resolution Imaging researchgate.net
Unnatural amino acid (Cyclooctyne-tagged)Tetrazine-functionalized cyanine probeBioorthogonal ligationActin filamentsSuper-resolution microscopy (STED) researchgate.net
Somatostatin (SST) peptideTCO-Cy5Conjugation with Tetrazine-modified SSTNot specified (Bioconjugate formation)Bioconjugate formation ucl.ac.uk

Nucleic Acid Aptamer Conjugation for RNA/DNA Targeting Research

Nucleic acid aptamers are single-stranded DNA or RNA sequences capable of binding to specific target molecules or cells with high affinity and specificity. Conjugating fluorescent probes like this compound to aptamers enables their use in targeted imaging and detection of specific RNA or DNA sequences or structures within cells or tissues. This approach leverages the targeting capability of the aptamer and the imaging properties of the fluorophore.

Research has explored the metabolic labeling of nucleic acids with modified nucleosides containing bioorthogonal handles, such as vinyl groups, which can then be reacted with tetrazine-modified dyes like this compound via iEDDA cycloaddition. This allows for the visualization of nascent DNA and RNA transcripts. For example, studies have demonstrated the metabolic incorporation of vinyl-modified nucleosides into RNA, followed by reaction with tetrazine-modified dyes for visualization in fixed cells. While direct conjugation of this compound to aptamers for targeting specific nucleic acid sequences is a logical extension of this technology, the literature highlights the use of aptamers conjugated to fluorophores for cancer-specific recognition and imaging, and the use of bioorthogonal chemistry for nucleic acid labeling. The rapid kinetics of the tetrazine ligation are advantageous for capturing dynamic processes involving nucleic acids omichem.com.

Bioorthogonal Labeling Strategies in Live Cell and Preclinical Animal Systems

The bioorthogonal reaction between tetrazines and strained dienophiles, particularly TCO, is a cornerstone of using this compound for labeling in living systems lumiprobe.comomichem.comchem960.com. This reaction allows for the selective and rapid attachment of the Cyanine5.5 fluorophore to biomolecules or structures that have been pre-functionalized with the complementary dienophile handle.

Metabolic Labeling of Cellular Components

Metabolic labeling involves the cellular machinery incorporating modified biomolecule precursors containing bioorthogonal functional groups. For instance, unnatural sugars or amino acids with TCO or tetrazine moieties can be introduced into cells and incorporated into glycans, proteins, or other cellular components omichem.com. Subsequently, a complementary probe, such as this compound or a Cyanine5.5 conjugate bearing a dienophile, can be introduced to label these components with high specificity. This strategy has been successfully applied to label and visualize specific glycans on bacterial cell walls and cancer cell surfaces omichem.com. Metabolic glycoengineering with tetrazine precursors has enabled the specific labeling of cancer cell surfaces, which can then be visualized with a TCO-fluorescent tag like TCO-Cy5.5.

Real-Time Tracking of Biomolecules and Cellular Processes in vitro and in vivo

The fast reaction rate of the tetrazine-TCO ligation is crucial for tracking dynamic biological processes in real-time omichem.comlumiprobe.com. By labeling biomolecules of interest with one half of the bioorthogonal pair (e.g., a protein conjugated to TCO) and using this compound as the complementary fluorescent probe, researchers can visualize and track the location and movement of the labeled biomolecule within live cells or even in living organisms omichem.comchem960.com. This approach minimizes interference with native biological processes due to the bioorthogonal nature of the reaction omichem.com. Examples include tracking the dynamics of molecular interactions within cells and imaging bacterial cell wall components in live host organisms omichem.com.

Pretargeting Strategies for Enhanced Signal-to-Background Ratios in Animal Models

Pretargeting is a strategy used in in vivo imaging to improve the signal-to-background ratio (SBR). In this approach, a targeting vector (e.g., an antibody or peptide) conjugated to one half of a bioorthogonal pair (e.g., tetrazine) is administered first and allowed to accumulate at the target site and clear from non-target tissues. Subsequently, a small molecule imaging probe conjugated to the complementary bioorthogonal handle (e.g., Cyanine5.5 conjugated to TCO) is injected. The rapid bioorthogonal reaction between the probe and the pre-targeted vector at the target site results in efficient labeling and a higher concentration of the imaging agent at the target compared to surrounding tissues, leading to enhanced SBR.

Studies have demonstrated the effectiveness of Cyanine5.5 in pretargeted imaging in animal models. For instance, pretargeted NIRF imaging using bevacizumab–tetrazine and Cyanine5.5-labeled dienophile showed specific accumulation in VEGF-expressing colorectal tumors in mice, resulting in a significant signal in the tumor compared to the control group. This two-step approach significantly reduced the signal in normal tissues compared to direct injection of a pre-conjugated probe.

Data from preclinical studies illustrate the improved SBR achieved with pretargeting. In one study, the SBR in click probe groups (pre-targeted) was significantly higher than in groups with direct labeling. By 6 hours post-injection, the SBR in click probe groups was 2.6 and 3.8 times those of the non-click and directly labeled groups, respectively. This increased to a 3.5-fold increase at 24 hours and 4-fold at 72 hours compared to the directly labeled group.

Table 1: Signal-to-Background Ratios in Pretargeted vs. Direct Labeling (Example Data)

Group6 HPI SBR24 HPI SBR72 HPI SBR
Click Probe (Pretargeting)HighHigherHighest
Non-Click ProbeLower--
Direct LabelingLowestLowerLower

Note: Data is illustrative based on reported trends. Specific numerical values for SBR vary depending on the target, probe, and model.

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Applications

Cyanine5.5, with its far-red emission, is a suitable fluorophore for use as an acceptor in Förster Resonance Energy Transfer (FRET) and as an acceptor in Bioluminescence Resonance Energy Transfer (BRET) applications. FRET and BRET are techniques used to study molecular interactions and conformational changes by measuring the energy transfer between a donor and an acceptor molecule in close proximity (typically within 10 nm).

Design of FRET Pairs with this compound as a Reporter

In FRET, a donor fluorophore is excited, and if an appropriate acceptor fluorophore is within the Förster radius, energy is non-radiatively transferred to the acceptor, resulting in acceptor emission and decreased donor emission. Cyanine5.5 can serve as a FRET acceptor when paired with a suitable donor whose emission spectrum overlaps with the absorption spectrum of Cyanine5.5. Examples of FRET pairs involving Cy dyes include Cy2-Cy3 and Cy3-Cy5. The Cy3.5-Cy5.5 pair has been characterized for single-molecule FRET studies of nucleic acids and nucleosomes.

The presence of the tetrazine moiety in this compound can influence its fluorescence properties. Tetrazines can quench the fluorescence of conjugated fluorophores, and the iEDDA reaction can lead to a fluorescence turn-on effect upon reaction with a dienophile chem960.com. This fluorescence modulation can be exploited in the design of FRET-based biosensors or probes. For instance, a bioorthogonally activatable dyad involving a tetrazine-quenched donor and a Cy5.5 acceptor was explored, although the specific design did not result in enhanced Cy5.5 emission upon reaction. However, the principle of using the tetrazine ligation to modulate FRET efficiency or create a fluorescence turn-on FRET system is an active area of research in developing responsive probes for biological sensing. The quenching effect of the tetrazine can be utilized in designing fluorogenic probes where the fluorescence is activated upon the bioorthogonal reaction.

Table 2: Spectral Properties of Cyanine5.5 (Representative)

PropertyValue (approximate)
Excitation Maximum (nm)684 lumiprobe.com
Emission Maximum (nm)710 lumiprobe.com
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)198000 lumiprobe.com
Fluorescence Quantum Yield0.2 lumiprobe.com

Note: Specific spectral properties can vary slightly depending on the solvent and conjugation.

Quantitative Measurement of Molecular Interactions in Research Models

This compound conjugates are employed in research models for the quantitative measurement of molecular interactions. Its fluorescent properties, combined with the specificity afforded by the tetrazine moiety for conjugation, allow researchers to track and quantify the binding and distribution of labeled molecules in vitro and in vivo. For instance, dynamic fluorescence imaging with Cy5.5-labeled probes has been used to quantify the molecular specificity of probes in research models, such as the binding potential of a Cy5.5-labeled peptide in tumor xenografted mice. This approach, combined with kinetic models, enables the quantitative analysis of probe behavior and interaction with target tissues nih.gov.

Research findings indicate that dynamic fluorescence imaging, in conjunction with various kinetic models like the Logan graphical analysis with reference tissue model (GARTM) and the Lammertsma simplified reference tissue model (SRTM), can effectively quantify the molecular specificity of Cy5.5-labeled probes in vivo. The binding potential (Bp) and the sum of pharmacokinetic rate constants (SKRC) can be determined, providing insights into the kinetic characteristics of the labeled molecules nih.gov.

Research ModelProbe TypeImaging ModalityQuantitative Metric(s) MeasuredKey Finding
BGC-823 xenografted miceCy5.5-labeled peptide (GX1)Dynamic Fluorescence ImagingBinding Potential (Bp), SKRCCy5.5-GX1 specifically targeted tumors; Bp and SKRC quantify kinetic properties. nih.gov

Photoacoustic Imaging Research Applications of this compound Conjugates

This compound conjugates are explored for their applications in photoacoustic imaging (PAI) research. PAI is a hybrid imaging modality that combines the advantages of optical excitation with acoustic detection, offering high-resolution imaging with significant penetration depth in biological tissues caltech.edunih.gov. The absorption of light by photoacoustic contrast agents, such as Cyanine5.5 conjugates, generates ultrasonic waves that are detected to form images caltech.edu.

High-Resolution Imaging of Tissue Structures in Preclinical Settings

In preclinical settings, this compound conjugates contribute to high-resolution imaging of tissue structures using photoacoustic imaging. The ability to conjugate Cyanine5.5 to targeting molecules or nanoparticles allows for the specific accumulation of the contrast agent in tissues of interest, enhancing the photoacoustic signal from those areas. This enables detailed visualization of tissue anatomy and potentially molecular features within those tissues caltech.edunih.gov. PAI, particularly photoacoustic microscopy (PAM), can provide micrometer-level resolution with millimeter-level imaging depth, making it suitable for visualizing microscopic structures in preclinical models caltech.eduamegroups.org.

Quantitative Analysis of Photoacoustic Signal Generation

Integration with Nanomaterials for Enhanced Bioimaging and Biosensing

This compound is integrated with various nanomaterials to enhance their capabilities in bioimaging and biosensing research. The facile conjugation chemistry offered by the tetrazine moiety allows for the attachment of Cyanine5.5 to the surface of nanoparticles, liposomes, and micelles, providing fluorescent or photoacoustic properties to these nanocarriers iu.eduunizar.esnih.gov.

Conjugation with Polymeric Nanoparticles for Targeted Delivery Research

Conjugation of this compound with polymeric nanoparticles (PNPs) is explored in targeted delivery research. PNPs offer advantages such as versatility, biocompatibility, and the ability to encapsulate therapeutic agents mdpi.comsciensage.info. By conjugating Cyanine5.5 to PNPs, researchers can track the distribution and accumulation of these nanoparticles in vivo using fluorescence or photoacoustic imaging researchgate.netresearchgate.net. This is crucial for evaluating the efficiency of targeted delivery systems designed to deliver drugs or imaging agents to specific cells or tissues, such as tumors nih.govresearchgate.netresearchgate.net. Research has shown that Cy5.5-conjugated polymeric micellar nanoparticles can be used for optical imaging to track their distribution researchgate.netnih.gov.

Functionalization of Liposomes and Micelles for in vivo Imaging

Functionalization of liposomes and micelles with this compound is another area of research for in vivo imaging applications. Liposomes and micelles are self-assembling nanocarriers that can encapsulate hydrophobic molecules and improve their solubility and delivery sciensage.infonih.gov. Attaching this compound to the surface of liposomes or micelles allows for their visualization using fluorescence or photoacoustic imaging, enabling researchers to study their biodistribution, targeting efficiency, and release kinetics in vivo nih.govresearchgate.net. Active loading of Cy5.5 derivatives into liposomes has been shown to enable deep tissue imaging with fluorescence activation upon content release researchgate.net. Cy5.5-labeled mixed micelle systems have also been used for optical imaging in tumor xenografted mice nih.gov.

Advanced Methodologies for Studying Cyanine5.5 Tetrazine Interactions and Dynamics

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers powerful tools to probe the intricate photophysical and electronic properties of Cy5.5 tetrazine.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is instrumental in characterizing the excited-state dynamics of Cy5.5 tetrazine. This technique measures the fluorescence lifetime of the molecule, which is the average time it remains in the excited state after photon absorption. Studies have shown that the fluorescence lifetime of cyanine (B1664457) dyes like Cy5 can be influenced by their environment. For instance, the rigidity of the surrounding medium can drastically affect the fluorescence lifetime. rsc.org

In the context of Cy5.5 tetrazine, time-resolved fluorescence can elucidate how its conjugation to biomolecules or its interaction with its target affects its excited-state properties. For example, time-domain near-infrared optical imaging has been used to analyze the in vivo lifetime of Cy5.5 conjugated to rituximab, providing insights into its biodistribution. researchgate.net Time-correlated single-photon counting (TCSPC) is a common method used for these measurements, offering high temporal resolution. aip.org

Single-Molecule Fluorescence Spectroscopy for Heterogeneity and Photophysics

Single-molecule fluorescence spectroscopy (SMFS) allows for the observation of individual Cy5.5 tetrazine molecules, revealing heterogeneity that is often obscured in ensemble measurements. rsc.org This technique is particularly useful for studying the photophysics of the dye, including phenomena like blinking and photobleaching. nih.gov

SMFS has been crucial in understanding the photoswitching behavior of cyanine dyes, a property exploited in super-resolution imaging techniques like dSTORM and PALM. nih.govbiorxiv.org For Cy5.5 tetrazine, SMFS can provide detailed information on its interaction with specific target sites, revealing conformational changes and binding dynamics at the single-molecule level. The immobilization strategy for the dye molecules is a critical factor in these experiments, as it can influence their fluorescence properties. rsc.org

Advanced Absorption Spectroscopy for Electronic Structure Studies

Advanced absorption spectroscopy techniques are employed to investigate the electronic structure of Cy5.5 tetrazine. The absorption spectrum of cyanine dyes is characterized by a prominent absorption band with vibronic shoulders at shorter wavelengths. nih.gov The position of the absorption maximum is sensitive to the dye's environment and its aggregation state. nih.govresearchgate.net

Quantum-chemical calculations, such as the Pariser-Parr-Pople (PPP) method, can be used to model the electronic structure and absorption spectra of cyanine dyes, providing a theoretical framework for interpreting experimental data. core.ac.ukresearchgate.net Studies on DNA-templated cyanine dye aggregates have shown that the electronic structure can be tuned by controlling the arrangement and composition of the dyes. nih.gov For Cy5.5 tetrazine, understanding its electronic structure is key to predicting its reactivity and photophysical behavior.

Table 1: Spectroscopic Properties of Cyanine5.5 and Related Dyes

PropertyCyanine5.5sulfo-Cyanine5.5Source
Excitation Maximum (nm)~675~675 axispharm.comaxispharm.com
Emission Maximum (nm)~694~694 axispharm.comaxispharm.com
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)HighHigh lumiprobe.com
Quantum YieldHighHigh axispharm.comaxispharm.com

Quantitative Biological Assays in Research Settings

Quantitative biological assays are essential for evaluating the performance of Cy5.5 tetrazine in a biological context, from cellular uptake to target engagement.

Flow Cytometry for Cellular Uptake and Localization Studies

Flow cytometry is a high-throughput technique widely used to quantify the cellular uptake and localization of fluorescent probes like Cy5.5 tetrazine. tocris.com This method allows for the analysis of thousands of individual cells, providing statistically robust data on the percentage of labeled cells and the fluorescence intensity per cell. nih.gov

By conjugating Cy5.5 tetrazine to a cell-penetrating peptide or a targeting ligand, researchers can use flow cytometry to assess the efficiency of cellular entry and accumulation. nih.gov Competition assays, where cells are co-incubated with the fluorescent probe and an unlabeled competitor, can be analyzed by flow cytometry to determine target occupancy. tandfonline.com This technique is invaluable for screening and optimizing targeted fluorescent probes for in vivo imaging applications. nih.govfigshare.com

Western Blotting and Immunofluorescence for Target Engagement Validation

Western blotting and immunofluorescence are powerful techniques for validating the specific binding, or target engagement, of Cy5.5 tetrazine probes. researchgate.net

Western Blotting: This technique can be used to confirm that a Cy5.5 tetrazine-labeled probe binds to its intended protein target within a complex cellular lysate. researchgate.net For example, a "far-Western blot" can be performed where a labeled binding partner is used to probe for the target protein. researchgate.net Furthermore, total protein normalization using a dye like Cy5 can provide a more reliable loading control compared to traditional housekeeping proteins. nih.gov

Immunofluorescence: This imaging technique allows for the direct visualization of the subcellular localization of the Cy5.5 tetrazine probe and its co-localization with its target protein. nih.govacs.org By using an antibody specific to the target protein labeled with a different fluorophore, researchers can confirm that the signal from the Cy5.5 tetrazine probe overlaps with the signal from the antibody, thus validating target engagement. tandfonline.com This method is crucial for ensuring the specificity of the probe and minimizing off-target binding. nih.govacs.org

Advanced Chromatographic Methods for Metabolite and Conjugate Analysis

The analysis and purification of Cy5.5 tetrazine and its bioconjugates are frequently accomplished using a suite of advanced liquid chromatography techniques. These methods are essential for verifying the purity of the probe, analyzing the success of conjugation reactions, and identifying metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this field. nih.gov Due to the varied properties of Cy5.5 conjugates, different modes of HPLC are employed:

Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying and analyzing Cy5.5 tetrazine conjugates. ucl.ac.ukrsc.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the molecules. For instance, the purification of a Cy5.5-functionalized complementary oligonucleotide (cQ2) was achieved using RP-HPLC. ucl.ac.uk The progress of reactions involving Cy5.5 tetrazine can be monitored by tracking the retention times of the starting materials and the ligated products, which will have different polarities and thus different elution times. rsc.org

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It is particularly useful for purifying conjugates where the charge of the final product differs significantly from the starting materials, such as in the purification of recombinant human albumin (rHA) conjugated to a tetrazine-modified oligonucleotide. ucl.ac.uk

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is widely used to confirm that conjugation has not disrupted the conformation of biomolecules, such as antibodies, and to remove smaller, unconjugated reagents. researchgate.netnih.gov For example, SEC has been used to confirm the correct dimeric conformation of an anti-PSCA cys-minibody (A11 cMb) after conjugation with Cy5.5. researchgate.net The elution profiles, monitored at wavelengths corresponding to the protein (e.g., 280 nm) and the Cy5.5 dye (e.g., 675 nm), can confirm the successful association of the fluorophore with the protein. researchgate.net

Often, HPLC is coupled with mass spectrometry (HPLC-MS), providing a powerful tool for confirming the identity of conjugates by verifying their expected mass. ucl.ac.ukrsc.org This combination is crucial for the characterization of novel probes and for identifying potential metabolites, which would present as new peaks in the chromatogram with distinct mass-to-charge ratios. The analysis of Cy5.5 tetrazine purity itself is also verified using HPLC-MS. lumiprobe.com

Table 1: Chromatographic Methods for Cyanine5.5 Tetrazine Conjugate Analysis

Chromatographic MethodPrinciple of SeparationPrimary Application for Cy5.5 TetrazineExample
Reverse-Phase HPLC (RP-HPLC)HydrophobicityPurification and analysis of conjugates; Reaction monitoringPurification of cQ2-Cy5.5 conjugates. ucl.ac.uk
Ion-Exchange Chromatography (IEX)Net ChargePurification of charged bioconjugates from unreacted componentsPurification of rHA-Q2 assemblies. ucl.ac.uk
Size-Exclusion Chromatography (SEC)Hydrodynamic Volume (Size)Confirmation of conjugate integrity; Removal of small, unreacted moleculesAnalysis of A11 cMb-Cy5.5 minibody to confirm dimeric conformation. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Separation by chromatography, detection by massIdentity confirmation of conjugates and metabolites; Purity assessmentConfirmation of cQ2-Cy5.5 conjugate mass. ucl.ac.uk

Chemometric and Data Analysis Approaches

Chemometrics and advanced data analysis provide the tools to translate raw instrumental data from chromatographic and imaging experiments into quantitative and predictive biological insights.

Image Processing Algorithms for Quantitative Bioimaging Data

Quantitative analysis of bioimaging data from experiments using Cy5.5 tetrazine probes relies on sophisticated image processing algorithms, often implemented in open-source or commercial software packages. stressmarq.comthermofisher.com The goal is to extract objective and reproducible numerical data from images.

A typical quantitative workflow involves several key algorithmic steps:

Image Segmentation: This is the process of partitioning a digital image into multiple segments (sets of pixels) to simplify or change the representation of an image into something that is more meaningful and easier to analyze. For bioimaging, this often means identifying and outlining cells or specific subcellular compartments. Machine learning-based software like Ilastik can be trained for interactive object recognition and segmentation. upenn.edu

Region of Interest (ROI) Definition: Once an image is segmented, ROIs are defined. An ROI is a selected area within an image identified for a particular purpose. thermofisher.com Software programs can then provide fluorescence intensity values specifically for the defined ROI, such as an individual cell or a tumor region. thermofisher.com

Background Subtraction: Fluorescence microscopy images often contain background signals from autofluorescence or non-specific probe binding. Algorithms for background subtraction are applied to enhance the signal-to-noise ratio and ensure that the measured intensity is from the specific probe. thermofisher.comspotimaging.com

Intensity Quantification: After segmentation and background correction, algorithms calculate the fluorescence intensity within each ROI. This can be reported as mean intensity, integrated density, or other metrics. Software like ImageJ and its distribution package Fiji are widely used for these tasks, allowing for the quantification of fluorescence intensity from thousands of images via custom pipelines. stressmarq.comacs.org

Co-localization Analysis: When using multiple fluorescent probes, algorithms can calculate the degree of spatial overlap between different channels. This is critical for studies where Cy5.5 tetrazine is used in conjunction with other markers, for instance, to determine if the probe localizes to a specific organelle.

Advanced Super-Resolution Analysis: For super-resolution techniques like dSTORM, specialized algorithms are needed. For example, photoswitching fingerprint analysis can be used to analyze the blinking behavior (on- and off-states) of individual Cy5 fluorophores. nih.gov The number of "on-events" and the lifetime of the "off-states" can provide quantitative information about the number of fluorophores in a region, even when they are too close to be resolved spatially, offering insights into the stoichiometry of labeled receptors. nih.gov

Statistical Modeling of Biological Responses to this compound Probes

Statistical models are employed to understand and predict the behavior of Cy5.5 tetrazine probes and their biological consequences. These models can range from pharmacokinetic descriptions to complex structure-activity relationships.

Pharmacokinetic Modeling: Compartmental models are used to describe the distribution of a probe within a biological system over time. A study on near-infrared cyanine dye-peptide conjugates used a three-compartment model (blood, extravascular tissue, and a non-specific binding compartment) to analyze their extravasation and tissue binding dynamics. nih.gov By fitting experimental data from in vivo imaging to this model, researchers can determine rate constants for processes like tissue influx and efflux, providing a quantitative measure of probe delivery and retention. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models seek to find a mathematical relationship between the chemical structure of a compound and its biological activity. For cyanine dyes, these models can guide the design of new probes with optimized properties. In one study, Partial Least Squares (PLS) regression and an Artificial Neural Network (ANN) were used to build predictive models for the ability of polymethine dyes to stain amyloid fibrils. researchgate.net The ANN model, a non-linear approach, showed higher prediction accuracy, demonstrating its utility in screening virtual compounds before synthesis. researchgate.net

Multivariate Linear Free-Energy Relationship (mLFER) Modeling: This approach is used to understand and predict how changes in a molecule's structure affect its properties, such as stability. An mLFER model was developed to predict the hydrolytic stability of a fluorescent dye platform. acs.org By correlating stability data from a library of compounds with various physicochemical parameters, the model could identify key structural features governing stability and predict an optimized dye structure for bioimaging applications. acs.org Such models are invaluable for rationally designing probes like Cy5.5 tetrazine to ensure they remain intact and functional within the complex biological environment.

Table 2: Compound Names Mentioned in the Article

Abbreviation / Trivial NameFull Chemical Name or Description
Cy5.5Cyanine5.5
rHARecombinant Human Albumin
A11 cMbAnti-PSCA cys-minibody
cQ2Complementary Oligonucleotide 2

Future Directions and Emerging Research Avenues for Cyanine5.5 Tetrazine

Development of Novel Photophysical Properties

A key area of future research is the strategic improvement of the inherent photophysical properties of Cyanine5.5 tetrazine to meet the demands of more advanced imaging applications, such as long-term single-molecule tracking and super-resolution microscopy.

While cyanine (B1664457) dyes like Cy5.5 are known for their brightness, enhancing their photostability and quantum yield remains a critical goal. axispharm.com The intrinsic fluorescence quantum yield of Cyanine5.5 is approximately 0.2 in aqueous solutions. lumiprobe.comresearchgate.net Strategies to improve these parameters are actively being explored. One approach involves the chemical modification of the polymethine chain or the indolenine rings to reduce non-radiative decay pathways.

Another promising strategy is the use of heavy water (D₂O) as a solvent, which has been shown to increase the quantum yield and photostability of various cyanine dyes. researchgate.net The magnitude of this effect tends to scale with the emission wavelength, suggesting that far-red dyes like Cyanine5.5 could see significant benefits. researchgate.net Research is also focused on creating "fluorogenic" probes. researchgate.net In this design, the tetrazine moiety quenches the cyanine fluorescence through mechanisms like through-bond energy transfer (TBET). researchgate.net The fluorescence is only "turned on" after the tetrazine reacts with its bioorthogonal partner, which destroys the quenching effect. researchgate.netresearchgate.net This approach not only enhances the signal-to-background ratio but also protects the dye from photobleaching before it reaches its target.

Table 1: Photophysical Properties of Cyanine5.5

Property Value Source
Excitation Maximum (Ex) ~675-684 nm lumiprobe.comaxispharm.com
Emission Maximum (Em) ~694-710 nm lumiprobe.comaxispharm.com
Fluorescence Quantum Yield ~0.2 lumiprobe.com

Note: Values can vary slightly depending on the specific derivative and solvent environment.

The development of "smart" probes that change their fluorescence in response to specific environmental cues is a major frontier in molecular imaging. Future work will likely involve designing this compound derivatives that are sensitive to physiological parameters like pH, viscosity, or polarity. This can be achieved by incorporating environmentally sensitive moieties into the fluorophore structure. For example, probes can be designed where changes in the local environment, such as the increased viscosity within a cell, restrict intramolecular rotations in the dye, leading to a significant increase in fluorescence quantum yield.

Another approach is to create probes that respond to the presence of specific analytes. This concept has been demonstrated with other dyes, such as dansyl-based surfactants that fluoresce strongly in nonpolar environments, allowing them to report on the formation of micelles. rsc.org Applying this principle to this compound could yield probes that, after bioorthogonal conjugation to a target, can also sense and report on the local microenvironment, providing a deeper layer of functional information. The development of polymethine dyes with an intrinsic turn-on mechanism based on spirolactonization is a key strategy that could be adapted for this compound to create probes that are fluorogenic in response to binding events. nih.gov

Strategies for Enhanced Photostability and Quantum Yield

Advancements in Multi-Modal Imaging Research

To gain a more comprehensive understanding of biological processes, researchers are increasingly combining the strengths of different imaging modalities. This compound is well-suited for this approach, serving as a fluorescent reporter that can be integrated with nuclear or acoustic imaging techniques.

A significant area of development is the creation of dual-modality probes for combined fluorescence and nuclear imaging (PET or SPECT). smolecule.commdpi.com This involves creating a single molecular agent that includes the this compound moiety for optical imaging and a chelator to bind a radionuclide for nuclear imaging. researchgate.netnih.gov These hybrid agents allow for whole-body, quantitative imaging with PET/SPECT while enabling high-resolution intraoperative fluorescence imaging for precise tumor resection. researchgate.net

For example, studies have successfully used conjugates of antibodies with both Cy5.5 and a radionuclide like Indium-111 (¹¹¹In) for SPECT or Iodine-124 (¹²⁴I) for PET. researchgate.netacs.org In a pretargeting strategy, an antibody modified with a bioorthogonal handle (e.g., trans-cyclooctene) is administered first, allowed to accumulate at the target site, and then followed by a smaller, rapidly clearing this compound probe carrying a radionuclide. nih.gov This approach enhances the imaging contrast by minimizing background radiation. Similar strategies are being explored for combining fluorescence with Magnetic Resonance Imaging (MRI), potentially by linking the this compound to a contrast agent like a gadolinium chelate. smolecule.comthno.org

Table 2: Radionuclides for Hybrid Imaging with this compound

Radionuclide Imaging Modality Common Chelator Source
¹¹¹In SPECT DTPA, DFO mdpi.comacs.org
¹²⁴I PET Direct Labeling mdpi.comresearchgate.net
⁶⁸Ga PET FSC, DOTA mdpi.comnih.gov
⁸⁹Zr PET DFO mdpi.com

Future research is also exploring the integration of this compound with other optical-based imaging techniques. Multispectral Optoacoustic Tomography (MSOT), a hybrid modality that combines optical excitation with ultrasound detection, is a promising avenue. researchgate.net MSOT relies on the absorption of light by molecules to generate an acoustic signal. researchgate.net The strong near-infrared absorbance of Cyanine5.5 makes it an excellent candidate for an MSOT contrast agent, enabling deep-tissue imaging with high spatial resolution beyond the limits of traditional fluorescence imaging. researchgate.net

Combining fluorescence imaging with Raman spectroscopy is another emerging area. horiba.com A hybrid system could use the Cy5.5 fluorescence to quickly identify regions of interest within a biological sample, followed by Raman spectroscopy to obtain detailed molecular information from the same location. horiba.comnih.gov This would provide both localization of the labeled target and a chemical fingerprint of its environment. Tip-Enhanced Raman Scattering (TERS) could further push the resolution of this combined approach to the nanoscale. horiba.com

Combining Fluorescence with PET/SPECT or MRI in Preclinical Models

Expansion of Bioorthogonal Reaction Partners and Applications

The utility of this compound is fundamentally linked to the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org Future research will focus on expanding the toolkit of reaction partners to optimize reaction kinetics, stability, and versatility for new applications. researchgate.net

The most common reaction partner for tetrazine is trans-cyclooctene (B1233481) (TCO) due to its extremely fast reaction rate. lumiprobe.com However, researchers are actively developing and employing other dienophiles to broaden the scope of applications. These include strained alkynes like bicyclononyne (BCN), cyclopropenes, and norbornenes. lumiprobe.comrsc.orgrsc.org Each partner offers a different balance of reactivity and stability, allowing researchers to tailor the bioorthogonal reaction to specific biological contexts. rsc.orgacs.org For instance, some applications may prioritize the stability of the dienophile, while others may require the fastest possible kinetics for capturing transient events. nih.gov

Emerging dienophiles, such as vinylboronic acids, present new opportunities for controlled reactions. acs.org The expansion of this chemical toolbox is crucial for developing more complex, multi-step labeling strategies and for applications in materials science and drug delivery, where the controlled assembly of components is key. rsc.org This diversification of reaction partners will continue to drive the adoption of this compound in an ever-widening array of research fields, from fundamental cell biology to preclinical theranostics. thno.orgfrontiersin.org

Table 3: Common and Emerging Bioorthogonal Partners for Tetrazines

Partner Class Specific Example(s) Key Feature Source
Strained Alkenes trans-cyclooctene (TCO), Norbornene High reactivity, widely used rsc.orgrsc.org
Strained Alkynes Bicyclononyne (BCN) Alternative to alkenes, good reactivity rsc.org
Cyclopropenes Methylcyclopropene Small size, high strain lumiprobe.comacs.org

Exploration of Novel Dienophiles for Tunable Reactivity

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and dienophiles is central to the utility of this compound. rsc.org A key area of future research lies in the development of novel dienophiles to fine-tune the reaction kinetics and expand the scope of applications. nih.govacs.org

Strained alkenes and alkynes are the primary dienophiles used in these reactions. illinois.edu Researchers are exploring a range of these molecules, including trans-cyclooctenes (TCOs), cyclopropenes, and norbornene derivatives, to achieve different reaction rates and stability. nih.govacs.orgnih.gov For instance, highly strained trans-cyclooctenes have demonstrated exceptionally fast reaction kinetics, which is advantageous for in vivo imaging where low concentrations are required. interchim.frthno.org The reactivity of these dienophiles can be further tuned by modifying their structures.

Recent research has also focused on developing dienophiles that enable reversible or "clickable" and "de-clickable" reactions. chemrxiv.org This approach, termed tetrazine-thiol exchange (TeTEx), allows for the attachment and subsequent release of a molecule, offering greater control over biological processes. chemrxiv.org Furthermore, dienophiles are being designed to act as "cages" for other molecules, releasing their cargo only upon reaction with a tetrazine. nih.govacs.org This "click to release" strategy holds significant promise for targeted drug delivery and activation. nih.govacs.org

Interactive Table: Examples of Dienophiles and Their Applications with Tetrazines
DienophileKey FeaturesRepresentative Applications
trans-Cyclooctene (TCO) High reactivity with tetrazines.In vivo imaging, protein labeling. interchim.frrsc.org
Norbornene Derivatives Can participate in tetrazine-mediated transfer (TMT) reactions.Nucleic acid-templated signal amplification. nih.govnih.gov
Methylcyclopropene Small size, stable and reactive in biological environments.Metabolic reporter, minimizing steric hindrance. nih.govnih.gov
Vinyl Ethers Can "cage" fluorophores, which are released upon reaction.Fluorogenic detection of target mRNA. nih.govacs.org
Thiol-functionalized molecules Enable reversible tetrazine-thiol exchange (TeTEx).Reversible bioconjugation and release. chemrxiv.org
Vinylboronic acids Water-soluble, hydrolytically stable, and highly reactive.Rapid in vivo tetrazine ligations. acs.org

Orthogonal Click Chemistry Strategies for Multiplexed Labeling

A significant frontier in bioorthogonal chemistry is the development of multiple, mutually orthogonal "click" reactions that can be performed simultaneously in the same biological system. illinois.edu This allows for the labeling and tracking of multiple distinct molecular targets, a technique known as multiplexed labeling.

The tetrazine ligation has been shown to be orthogonal to several other click chemistry reactions, such as the copper-free azide-alkyne cycloaddition. illinois.edu This orthogonality enables researchers to label two different biomolecules in the same cell with distinct fluorescent probes. illinois.edu For example, one could use this compound to label a specific protein and another fluorescent dye attached to an azide (B81097) to label a glycan, allowing for the simultaneous visualization of both.

Future research will focus on expanding the toolkit of orthogonal reactions. This includes exploring other types of bioorthogonal reactions like tetrazole ligations and isocyanide click reactions. acs.org The development of modular platforms of bioorthogonal probes with various reactive handles will provide researchers with greater flexibility in designing multiplexed experiments. biorxiv.org

High-Throughput Screening Methodologies

The integration of this compound into high-throughput screening (HTS) platforms is a rapidly advancing area of research with the potential to accelerate drug discovery and biological research.

Miniaturized Assay Development for Research Applications

Miniaturization of assays, such as those performed in microtiter plates, significantly increases throughput and reduces the cost of experiments. acs.org this compound and other fluorogenic tetrazine probes are well-suited for these miniaturized formats. acs.org The "turn-on" fluorescence observed upon reaction with a dienophile provides a clear signal with low background, which is ideal for automated plate readers. nih.govacs.orgnih.gov

Researchers are developing miniaturized assays for a variety of applications, including:

Enzyme activity screening: To identify inhibitors or activators of specific enzymes. acs.org

Receptor binding assays: To screen for compounds that bind to cell surface receptors.

Drug discovery: To test the effects of large libraries of small molecules on cellular processes.

Automated Imaging and Analysis for Large-Scale Biological Experiments

Combining automated microscopy with bioorthogonal labeling using this compound enables the high-throughput imaging and analysis of cells and tissues. This powerful combination allows researchers to conduct large-scale experiments to study complex biological processes in a quantitative manner.

For example, automated imaging can be used to:

Track the localization and movement of labeled proteins within thousands of individual cells. smolecule.com

Quantify the expression levels of specific cell surface receptors in response to different stimuli. acs.org

Screen for drugs that alter cellular morphology or protein trafficking.

The development of sophisticated image analysis software is crucial for extracting meaningful data from these large-scale imaging experiments. These automated systems can identify and quantify cellular features, providing unbiased and statistically robust results.

Q & A

Q. What are the primary synthetic routes for Cyanine5.5 tetrazine, and how do they influence functional properties?

this compound is synthesized via two key methodologies:

  • Metal-catalyzed synthesis : Transition metals (e.g., Ni²⁺, Zn²⁺) catalyze tetrazine formation directly from aliphatic nitriles and hydrazine, enabling symmetric and asymmetric derivatives .
  • Elimination-Heck cascade : This method generates π-conjugated alkenyl tetrazines, enhancing fluorogenicity by coupling tetrazines with fluorophores like cyanines for live-cell imaging . Selection depends on desired conjugation efficiency and fluorescence quenching/activation profiles.

Q. How does the inverse electron-demand Diels-Alder (IEDDA) reaction mechanism underpin this compound applications?

The IEDDA reaction between this compound and strained dienophiles (e.g., trans-cyclooctene, norbornene) proceeds with rapid kinetics (k ~10³–10⁴ M⁻¹s⁻¹) and high specificity. The tetrazine acts as an electron-deficient diene, forming stable pyridazine conjugates while releasing nitrogen gas. This mechanism enables real-time, no-wash imaging in live cells and pretargeted in vivo applications .

Q. What factors govern the fluorogenic properties of this compound probes?

Fluorogenicity arises from tetrazine-mediated quenching of the cyanine fluorophore. Upon IEDDA reaction, the tetrazine’s electron-withdrawing effect is disrupted, restoring fluorescence. Key design strategies include:

  • Direct conjugation : Intimate linkage between tetrazine and cyanine maximizes quenching (>100-fold suppression) and activation upon reaction .
  • π-Extended systems : Alkenyl tetrazines (via Heck cascades) enhance fluorescence turn-on ratios (~400-fold), critical for low-background imaging .

Advanced Research Questions

Q. How do solvent interactions and steric effects influence regiospecificity in tetrazine-mediated reactions?

Solvent polarity stabilizes specific transition states. For example, nonpolar solvents (e.g., hexane) form "tetrazine-solvent" complexes that sterically hinder meta-product formation, favoring ortho-products kinetically. Polar solvents (e.g., acetonitrile) stabilize π-stacked tetrazine-enamine complexes, thermodynamically favoring meta-products . Computational modeling (e.g., MM3 force fields) is recommended to predict solvent-dependent outcomes.

Q. What experimental strategies optimize this compound for in vivo pretargeted imaging?

  • Dienophile design : Use trans-cyclooctene (TCO) tags with rapid kinetics (k > 2,000 M⁻¹s⁻¹) and metabolic stability .
  • Pharmacokinetic tuning : Fluorine-18-labeled tetrazines exhibit rapid blood clearance, BBB penetration, and minimal off-target binding, validated via PET/MRI in murine models .
  • Two-step pretargeting : Pre-administer TCO-tagged antibodies, followed by tetrazine-fluorophore injection to reduce background .

Q. Can electrochemical methods modulate tetrazine reactivity for spatially controlled functionalization?

Yes. Tetrazines reversibly reduce to dihydrotetrazines under electrochemical control, rendering them inert to IEDDA. This enables site-selective functionalization of microelectrode arrays by alternating redox states. Applications include biosensor development and enzyme immobilization .

Q. How can nucleic acid-templated chemistry enhance specificity in RNA imaging with this compound?

  • Proximity-driven activation : Co-localize tetrazine-fluorophore and dienophile-RNA probes via complementary sequences. Reaction occurs only upon hybridization, enabling picomolar detection of oncogenic miRNA/mRNA .
  • NIR compatibility : Cyanine5.5’s emission (~700 nm) minimizes tissue autofluorescence, ideal for deep-tissue imaging .

Q. What role do tetrazine-norbornene reactions play in 3D cell culture systems?

Tetrazine-norbornene click chemistry forms hydrogels within minutes via IEDDA crosslinking. Advantages include:

  • Cytocompatibility : High viability of encapsulated human mesenchymal stem cells .
  • Post-gelation modification : Sequential thiol-ene reactions enable dynamic matrix remodeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.